Physicochemical properties of N-cyclopropyl-4-methoxy-N-methylaniline
Physicochemical properties of N-cyclopropyl-4-methoxy-N-methylaniline
An In-Depth Technical Guide to the Physicochemical Characterization of N-cyclopropyl-4-methoxy-N-methylaniline for Drug Discovery Applications
Abstract
This technical guide provides a comprehensive framework for the physicochemical characterization of N-cyclopropyl-4-methoxy-N-methylaniline, a novel aniline derivative with potential applications in medicinal chemistry. In the dynamic landscape of drug discovery, a thorough understanding of a compound's fundamental properties is paramount for predicting its pharmacokinetic profile and ensuring its viability as a therapeutic candidate. While specific experimental data for N-cyclopropyl-4-methoxy-N-methylaniline is not yet prevalent in published literature, this guide establishes the critical importance of its key physicochemical parameters—melting point, lipophilicity (logP), aqueous solubility, and ionization constant (pKa). We present a detailed analysis of its predicted "drug-likeness" based on established principles such as Lipinski's Rule of Five, contextualized with experimental data from close structural analogs. Crucially, this document serves as a practical manual, offering validated, step-by-step experimental protocols for the definitive determination of these properties. The methodologies are designed to be self-validating and are explained with an emphasis on the scientific rationale behind procedural choices, empowering researchers to generate robust and reliable data for this and other new chemical entities.
Introduction: The Strategic Imperative for Physicochemical Profiling
The journey of a new chemical entity (NCE) from a laboratory curiosity to a clinical candidate is fraught with challenges, with a significant rate of attrition often attributed to poor pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) properties.[1] The physicochemical nature of a molecule is a primary determinant of its ADME profile.[2] Properties such as solubility, permeability, and ionization state directly influence how a drug is absorbed from the gastrointestinal tract, distributed throughout the body, and ultimately cleared.[3]
N-cyclopropyl-4-methoxy-N-methylaniline presents an interesting scaffold for medicinal chemists. The aniline core is a common feature in many approved drugs, and the N-cyclopropyl and 4-methoxy substitutions offer opportunities to modulate lipophilicity and metabolic stability. Before significant resources are invested in exploring its pharmacological activity, a foundational understanding of its physicochemical profile is essential.
A widely adopted framework for assessing the "drug-likeness" of an NCE for oral administration is Lipinski's Rule of Five.[1][4] This rule establishes empirical guidelines for key properties:
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Molecular Weight (MW) < 500 Daltons
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Logarithm of the octanol-water partition coefficient (logP) < 5
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Hydrogen Bond Donors (HBD) ≤ 5
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Hydrogen Bond Acceptors (HBA) ≤ 10
Compounds that adhere to these rules are considered more likely to possess the necessary solubility and permeability for successful oral bioavailability.[5][6] This guide will therefore focus on the experimental determination of the parameters that inform these rules and govern a compound's overall behavior.
Predicted Physicochemical Profile of N-cyclopropyl-4-methoxy-N-methylaniline
To establish a baseline for experimental work, we can calculate the key molecular properties for N-cyclopropyl-4-methoxy-N-methylaniline and analyze them in the context of Lipinski's Rule of Five.
Chemical Structure:
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Formula | C₁₁H₁₅NO | N/A |
| Molecular Weight | 177.24 g/mol | ✓ (< 500 Da) |
| Hydrogen Bond Donors | 0 | ✓ (≤ 5) |
| Hydrogen Bond Acceptors | 2 (N and O atoms) | ✓ (≤ 10) |
| Calculated logP (XLogP3) | 2.6 (Predicted) | ✓ (< 5) |
| Rotatable Bonds | 3 | ✓ (≤ 10 is a common guideline for good bioavailability) |
Analysis: Based on computational predictions, N-cyclopropyl-4-methoxy-N-methylaniline exhibits a promising "drug-like" profile. It comfortably adheres to all criteria of Lipinski's Rule of Five. Its low molecular weight and moderate predicted lipophilicity suggest a good starting point for developing an orally bioavailable drug candidate.
For additional context, the experimental properties of two key structural fragments of our target molecule are presented below. This comparative data helps to frame expectations for our experimental results.
| Compound | Molecular Weight | Melting Point (°C) | Boiling Point (°C) | LogP | pKa |
| 4-Methoxy-N-methylaniline | 137.18[7] | 33-36 | 135-136 (at 19 mmHg) | 1.81 (Predicted)[8] | 5.55 (Predicted)[8] |
| N-Cyclopropylaniline | 133.19[9] | Not Available | Not Available | 2.5 (Predicted)[9] | Not Available |
Experimental Determination of Core Physicochemical Properties
The following sections provide detailed, field-tested protocols for determining the essential physicochemical properties of N-cyclopropyl-4-methoxy-N-methylaniline.
Melting Point (MP) Determination
Rationale: The melting point is a fundamental physical property that provides a primary indication of a compound's purity.[10] Pure crystalline substances typically have a sharp melting range (0.5-1.0°C), whereas impurities will broaden and depress this range.[10] Furthermore, the melting point is related to the crystal lattice energy, which, along with lipophilicity, is a key determinant of aqueous solubility, as described by the General Solubility Equation (GSE).[11]
Experimental Protocol: Capillary Melting Point Method This protocol adheres to the standards found in major pharmacopeias.[12][13]
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Sample Preparation:
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Ensure the sample of N-cyclopropyl-4-methoxy-N-methylaniline is completely dry, preferably by drying under vacuum over a desiccant.
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Place a small amount of the sample on a clean, dry watch glass and crush it into a fine powder using a spatula.
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Capillary Loading:
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Measurement - Rapid Determination (Optional but Recommended):
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Insert the loaded capillary into the heating block of a melting point apparatus.
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Set a rapid heating rate (e.g., 10-20°C/min) to quickly determine an approximate melting range.[10] This saves time in the subsequent precise measurement.
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-
Measurement - Precise Determination:
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Using a fresh sample in a new capillary tube, allow the apparatus to cool to at least 5-10°C below the approximate melting point found in the previous step.[14]
-
Insert the new capillary.
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Set the heating rate to a slow, constant value, typically 1°C/min, as specified by pharmacopeial methods.[13][14]
-
-
Data Recording:
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Record the temperature at which the first drop of liquid appears (T₁).
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Record the temperature at which the last solid crystal melts, resulting in a completely clear liquid (T₂).
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The melting point is reported as the range T₁ - T₂.
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-
Validation:
-
The protocol should be validated by measuring the melting point of certified reference standards with known melting points before and after the sample measurement.
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Workflow Visualization
Caption: Workflow for Capillary Melting Point Determination.
Lipophilicity: Octanol-Water Partition Coefficient (logP)
Rationale: Lipophilicity, quantified as logP, is arguably one of the most critical physicochemical properties in drug discovery.[3] It measures a compound's relative affinity for a lipid-like environment (n-octanol) versus an aqueous environment (water). This property governs a molecule's ability to cross biological membranes, its binding to plasma proteins, its volume of distribution, and its potential for metabolic clearance.[3] An optimal logP value, typically between 1 and 3, is often sought for oral drugs to balance membrane permeability with aqueous solubility.[4]
Experimental Protocol: Shake-Flask Method (OECD Guideline 107) This "gold standard" method is suitable for compounds with an expected logP in the range of -2 to 4.[15]
-
Preparation of Phases:
-
Pre-saturate n-octanol with water and water with n-octanol by stirring them together for 24 hours, followed by separation. This ensures the two phases are in equilibrium before the experiment begins.
-
-
Sample Preparation:
-
Prepare a stock solution of N-cyclopropyl-4-methoxy-N-methylaniline in n-octanol. The concentration should be chosen to be well within the linear range of the analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
-
Partitioning:
-
In a suitable vessel (e.g., a separatory funnel or centrifuge tube), combine a precise volume of the n-octanol stock solution with a precise volume of the pre-saturated water. A volume ratio (V_octanol / V_water) of 1:1 is common.
-
Shake the vessel vigorously for 5-10 minutes to facilitate partitioning.
-
Allow the vessel to stand undisturbed until the two phases have completely separated. Centrifugation at a low speed can be used to break any emulsions.
-
-
Analysis:
-
Carefully withdraw an aliquot from both the n-octanol phase and the aqueous phase.
-
Determine the concentration of the analyte in each phase (C_octanol and C_water) using a validated analytical method (e.g., HPLC-UV).
-
-
Calculation:
-
The partition coefficient, P, is the ratio of the equilibrium concentrations: P = C_octanol / C_water.
-
The final value is expressed as its base-10 logarithm: logP = log₁₀(P).
-
-
Validation:
-
The experiment should be performed in triplicate. The mass balance should also be checked to ensure that the total amount of compound recovered from both phases is close to the initial amount added.
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Conceptual Visualization
Caption: Workflow for Thermodynamic Solubility Determination.
Ionization Constant (pKa)
Rationale: The pKa is the pH at which a compound exists in a 50:50 ratio of its ionized and neutral forms. [16]Since N-cyclopropyl-4-methoxy-N-methylaniline has a basic nitrogen atom, it will be protonated at low pH. The degree of ionization significantly impacts a drug's solubility, permeability, and receptor binding. [17]For an oral drug, knowing the pKa is essential to predict how its properties will change as it passes from the acidic environment of the stomach to the more neutral environment of the intestine. [18] Experimental Protocol: UV-Vis Spectrophotometric Titration This method is effective for compounds that possess a chromophore close to the ionizable center, which is the case for anilines. [19]
-
Stock Solution Preparation:
-
Prepare a concentrated stock solution of the compound in a co-solvent like methanol or DMSO.
-
-
Buffer Preparation:
-
Prepare a series of buffers covering a wide pH range (e.g., from pH 2 to pH 10). The pH of each buffer must be accurately measured with a calibrated pH meter.
-
-
Sample Measurement:
-
For each buffer, add a small, constant aliquot of the stock solution to a cuvette containing the buffer. The final concentration of the organic co-solvent should be kept low (<1%) to minimize its effect on the pKa.
-
Record the full UV-Vis absorbance spectrum (e.g., 200-400 nm) for the compound in each buffer.
-
-
Data Analysis:
-
Identify one or more wavelengths where the absorbance changes significantly as a function of pH.
-
Plot the absorbance at a chosen wavelength against the pH of the buffers. This will generate a sigmoidal curve.
-
-
pKa Calculation:
-
The pKa is the pH value at the inflection point of the sigmoidal curve. This can be determined by fitting the data to the Henderson-Hasselbalch equation or by finding the pH at the midpoint between the minimum and maximum absorbance.
-
-
Validation:
-
The experiment should be repeated at multiple wavelengths to ensure a consistent pKa value is obtained.
-
Conceptual Visualization
Caption: pKa determination via UV-Vis spectroscopic titration.
Conclusion
N-cyclopropyl-4-methoxy-N-methylaniline stands as a promising molecular scaffold, with in silico analysis indicating a favorable physicochemical profile for oral drug development. However, computational predictions are only a guide. The true measure of a compound's potential lies in robust, experimentally determined data. The protocols detailed in this guide provide a clear and validated pathway for researchers to characterize the melting point, lipophilicity, aqueous solubility, and pKa of this NCE. By generating this foundational dataset, drug development professionals can make informed decisions, optimize molecular design, and significantly increase the probability of advancing a successful therapeutic candidate from the bench to the clinic.
References
-
Lipinski's Rule of 5 in Modern Drug Discovery. (2025). Zenovel. [Link]
-
Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. Sai Life Sciences. [Link]
-
Lipinski's rule of five – Knowledge and References. Taylor & Francis. [Link]
-
Lipinski's rule of five. Wikipedia. [Link]
-
Melting Point Determination. Lambda. [Link]
-
Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift. (2015). PubMed. [Link]
-
A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. Der Pharmacia Lettre. [Link]
-
Lipinski's Rule of Five. SlideShare. [Link]
-
Rapid Experimental Measurements of Physicochemical Properties to Inform Models and Testing. PMC. [Link]
-
Melting point determination. SSERC. [Link]
-
Partition coefficient octanol/water. Food and Agriculture Organization of the United Nations. [Link]
-
Balancing Act: Optimizing Physicochemical Properties for Successful Drug Discovery. (2024). Nuvisan. [Link]
-
Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (2025). ijirss. [Link]
-
Measuring the Melting Point. (2023). Westlab. [Link]
-
Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge. PMC. [Link]
-
What is Melting Point?. Mettler Toledo. [Link]
-
Determination of ionization constants (PKA) of β-hydroxy-β-arylalkanoic acids using high-pressure liquid chromatography. SciSpace. [Link]
-
(PDF) Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. ResearchGate. [Link]
-
Determination of Melting Points According to Pharmacopeia. thinkSRS.com. [Link]
-
Development of methods for the determination of pKa values. (2013). Pure. [Link]
-
Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. (2013). American Pharmaceutical Review. [Link]
-
Estimating the octanol-water partition coefficient for chemical substances. (2022). GOV.UK. [Link]
-
QSPR Studies on Aqueous Solubilities of Drug-Like Compounds. (2009). MDPI. [Link]
-
A Method for Measuring 1-Octanol−Water Partition Coefficients. Analytical Chemistry. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
(PDF) Method for measuring the logarithm of the octanol–water partition coefficient using short octadecyl-poly(vinyl alcohol) high-performance liquid chromatography columns. ResearchGate. [Link]
-
Analysis of Physicochemical Properties for Drugs of Natural Origin. ACS Publications. [Link]
-
Importance of Physicochemical Properties In Drug Discovery. (2015). rajjournals. [Link]
-
An analysis of the physicochemical properties of oral drugs from 2000 to 2022. (2024). PubMed. [Link]
-
N-Cyclopropylaniline. PubChem. [Link]
-
4-Methoxy-N-methylaniline. LookChem. [Link]
Sources
- 1. Lipinski's rule of five - Wikipedia [en.wikipedia.org]
- 2. Importance of Physicochemical Properties In Drug Discovery. (Review Article) | RA Journal of Applied Research [rajournals.in]
- 3. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 4. Lipinski’s Rule of 5 in Modern Drug Discovery | Zenovel [zenovel.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Rule_of_5_and_drug_likeness_(1).pdf [slideshare.net]
- 7. fishersci.com [fishersci.com]
- 8. lookchem.com [lookchem.com]
- 9. N-Cyclopropylaniline | C9H11N | CID 7016287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. SSERC | Melting point determination [sserc.org.uk]
- 11. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 12. lambdaphoto.co.uk [lambdaphoto.co.uk]
- 13. mt.com [mt.com]
- 14. thinksrs.com [thinksrs.com]
- 15. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 16. ijirss.com [ijirss.com]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Spectrophotometric pKa determination of ionizable pharmaceuticals: Resolution of molecules with weak pH-dependent spectral shift - PubMed [pubmed.ncbi.nlm.nih.gov]
